molecular formula C9H7NO2 B8011836 2-(Oxazol-4-yl)phenol

2-(Oxazol-4-yl)phenol

Cat. No. B8011836
M. Wt: 161.16 g/mol
InChI Key: JWISGKXKSCBIJQ-UHFFFAOYSA-N
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Description

2-(Oxazol-4-yl)phenol is a useful research compound. Its molecular formula is C9H7NO2 and its molecular weight is 161.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Oxazol-4-yl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Oxazol-4-yl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Luminescent Properties of Oxazole Derivatives : A study by Eseola et al. (2011) synthesized and characterized oxazole derivatives, finding that they displayed higher photoluminescence efficiencies compared to their imidazole analogues. These oxazole derivatives showed potential in photoluminescence applications.

  • Photophysical Behavior of Fluorescent Oxazole Compounds : Research by Phatangare et al. (2013) studied the photophysical behavior of a fluorescent 2-(4-benzo[d]oxazol-2-yl)naphtho[1,2-d]oxazol-2-yl)phenol compound. This compound was sensitive to its micro-environment and displayed significant fluorescent properties.

  • Synthesis of 2-(Oxazol-5-yl)phenol Derivatives : A 2018 study by Li et al. developed a metal-free synthetic protocol for constructing 2-(oxazol-5-yl)phenol derivatives. These derivatives have potential applications in organic synthesis.

  • Crystal Structures of Oxazole Isomers : Langer et al. (2005) reported the crystal structures of three isomeric compounds of hydroxyphenyl-2-oxazoline. This research contributes to the understanding of the structural properties of such compounds.

  • Chiral Aminophenols Synthesis : Ge et al. (2010) synthesized chiral aminophenols based on proline, which were used as ligands in enantioselective addition reactions. This demonstrates the application of oxazole derivatives in asymmetric synthesis.

  • Photophysical Study and Antimicrobial Activity of Oxazole Derivatives : A study by Phatangare et al. (2013) on 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole derivatives revealed their fluorescent properties and evaluated their in vitro antibacterial and antifungal activities.

  • Catalytic Transfer Hydrogenation with Ruthenium Phenolate-Oxazoline Complexes : Jia et al. (2018) synthesized ruthenium complexes with phenolate-oxazoline ligands and investigated their catalytic activities in transfer hydrogenation reactions.

  • Oxidorhenium(V) Complexes with Phenolate-Oxazoline Ligands : Research by Schachner et al. (2014) explored the influence of isomeric forms on the O-atom-transfer reactivity of oxorhenium(V) complexes with phenolate-oxazoline ligands.

properties

IUPAC Name

2-(1,3-oxazol-4-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-9-4-2-1-3-7(9)8-5-12-6-10-8/h1-6,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWISGKXKSCBIJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=COC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Oxazol-4-yl)phenol

Synthesis routes and methods

Procedure details

To a solution of the oxazole from above (1.99 g, 7.92 mmol) in dichloromethane (20 ml) is added 10% palladium on carbon (1.99 g). The mixture is put under an atmosphere of hydrogen, stirred at room temperature overnight, then filtered through Celite. The solvent is removed under reduced pressure to give 1.15 g of 2-(oxazol-4-yl)phenol (90%).
Name
oxazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.99 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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